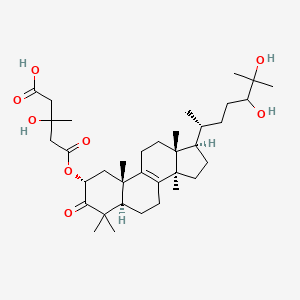
Polonium-211
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polonium-211 atom is the radioactive isotope of polonium with relative atomic mass 210.986637 and half-life of 0.516 s.
Applications De Recherche Scientifique
Radiochemical Properties and Handling
Polonium-211, a highly radioactive and toxic element, is challenging to handle due to its radiotoxicity and its tendency to volatilize at low temperatures. Its chemical properties, similar to bismuth, allow it to form various compounds, with Po(IV) being the most stable in aqueous solutions. Its radiotoxic effects were first identified soon after its discovery, highlighting its hazardous nature (Ansoborlo, 2014).
Medical Applications
In the field of medicine, particularly in metabolic radiotherapy, Polonium-211g (with a half-life of 0.516 s) is utilized due to its high Linear Energy Transfer (LET) and suitable half-life. This application stems from its property as an alpha-emitter at secular equilibrium by EC with its ultra-short-lived alpha-emitting daughter (Morzenti et al., 2008).
Radiopharmaceutical Development
In radiopharmaceuticals, the preparation of Polonium-210, a co-produced radiocontaminant, has been observed at ppm levels. Its presence is notable in the development of therapeutic applications of Astatine-211, a related element (Lambrecht & Mirzadeh, 1985).
Environmental Impact Studies
Polonium-210, a naturally occurring radioactive element and a component of tobacco smoke, has been studied for its environmental impact. This includes examining its presence in soils, its absorption by plants like tobacco, and its accumulation in the environment (Boice et al., 1978).
Analytical Methodology in Environmental Materials
Polonium-210 is analyzed for radiological impact assessment and as a tracer of environmental processes. Its analytical methodology involves careful sample preparation and treatment due to potential losses at temperatures above 100 degrees Celsius (Matthews et al., 2007).
Nuclear Structure Studies
Polonium isotopes, including Polonium-211, have been the subject of nuclear structure studies. These studies have provided insights into the changes in the nuclear mean square charge radii and the onset of deformation in neutron-deficient polonium isotopes (Seliverstov et al., 2013).
Blood Concentration Measurement
The concentration of Polonium-210 in human blood has been measured to estimate body burdens of this isotope. This research is significant in understanding the exposure levels in humans, especially in relation to smoking habits (Little & McGandy, 1966).
Aqueous Chemistry in Environmental and Anthropogenic Processes
A study on the aqueous chemistry of Polonium-210 has been conducted to understand its behavior in environmental and process waters. The research highlights the importance of understanding its speciation for effective removal and control in industrial processes (Ram et al., 2019).
Propriétés
Numéro CAS |
15735-83-8 |
|---|---|
Formule moléculaire |
Po |
Poids moléculaire |
210.98665 g/mol |
Nom IUPAC |
polonium-211 |
InChI |
InChI=1S/Po/i1+2 |
Clé InChI |
HZEBHPIOVYHPMT-NJFSPNSNSA-N |
SMILES isomérique |
[211Po] |
SMILES |
[Po] |
SMILES canonique |
[Po] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid](/img/structure/B1238149.png)
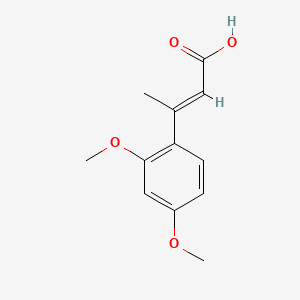

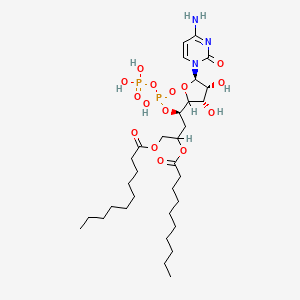
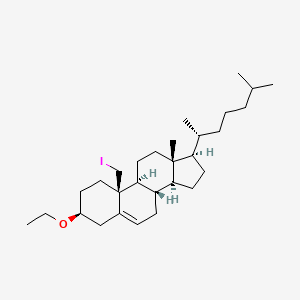

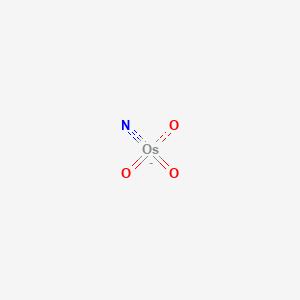
![3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1238163.png)
![N-[(E)-(4-methylphenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1238164.png)
![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)
